molecular formula C10H13NO4S B1368818 Methyl 2-[4-(Methylsulfonamido)phenyl]acetate CAS No. 57486-70-1

Methyl 2-[4-(Methylsulfonamido)phenyl]acetate

Cat. No.: B1368818
CAS No.: 57486-70-1
M. Wt: 243.28 g/mol
InChI Key: KYOSZSOSUVEMFQ-UHFFFAOYSA-N
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Description

Methyl 2-[4-(Methylsulfonamido)phenyl]acetate (CAS: 57486-70-1) is an organic compound featuring a phenylacetate backbone modified with a methylsulfonamido group at the para position of the aromatic ring. Its molecular formula is C₁₀H₁₃NO₅S, with a molecular weight of 259.28 g/mol. This compound is synthesized through sulfonamide coupling reactions, as evidenced by its preparation from intermediates like compound 25 in a 90% yield . Key spectral data include:

  • ¹H NMR (CDCl₃): δ 7.22 (d, J = 9.0 Hz, 2H), 6.88 (d, J = 9.0 Hz, 2H), 4.65 (s, 2H), 3.83 (s, 3H, OCH₃), 2.96 (s, 3H, SO₂NCH₃) .
  • ¹³C NMR: δ 169.5 (ester carbonyl), 155.8 (Ar-O), 130.6–115.6 (aromatic carbons), 65.5 (CH₂O), 52.5 (OCH₃), 38.7 (SO₂NCH₃) .

It is commercially available in >97% purity for research use, with solubility optimized in DMSO (10 mM stock) and storage recommendations at -80°C (6-month stability) . Applications span medicinal chemistry (e.g., allosteric modulator synthesis ) and material science due to its sulfonamide pharmacophore .

Properties

IUPAC Name

methyl 2-[4-(methanesulfonamido)phenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4S/c1-15-10(12)7-8-3-5-9(6-4-8)11-16(2,13)14/h3-6,11H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYOSZSOSUVEMFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC=C(C=C1)NS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301250116
Record name Methyl 4-[(methylsulfonyl)amino]benzeneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301250116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57486-70-1
Record name Methyl 4-[(methylsulfonyl)amino]benzeneacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57486-70-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-[(methylsulfonyl)amino]benzeneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301250116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[4-(Methylsulfonamido)phenyl]acetate typically involves the reaction of 4-(Methylsulfonamido)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the esterification process . The product is then purified through recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques ensures consistent quality and scalability of the compound .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[4-(Methylsulfonamido)phenyl]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antimicrobial Properties

Research has shown that derivatives of Methyl 2-[4-(Methylsulfonamido)phenyl]acetate exhibit significant antimicrobial activity. In particular, studies have focused on the compound's efficacy against various bacterial strains, including those resistant to conventional antibiotics. The compound's mechanism often involves interference with bacterial cell wall synthesis or disruption of metabolic pathways .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies demonstrate that it can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. This inhibition can lead to reduced production of pro-inflammatory mediators, making it a potential candidate for treating inflammatory diseases .

Antagonistic Activity

Notably, this compound has shown promise as a TRPV1 antagonist. TRPV1 is a receptor involved in pain sensation and inflammation. Compounds with similar structures have demonstrated potent antagonism against TRPV1, providing insights into their potential use in pain management therapies .

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Antimicrobial Chemotherapy, derivatives of this compound were tested against multi-drug resistant strains of Staphylococcus aureus. Results indicated that certain derivatives exhibited MIC values lower than traditional antibiotics, suggesting a new avenue for treatment options in antibiotic resistance cases .

Case Study 2: Anti-inflammatory Research

A recent investigation into the anti-inflammatory effects of this compound revealed its ability to reduce edema in animal models. The study highlighted its potential as a non-steroidal anti-inflammatory drug (NSAID), providing a foundation for further clinical trials aimed at evaluating its safety and efficacy in humans .

Summary of Applications

Application AreaDescription
Antimicrobial ActivityEffective against resistant bacterial strains; potential for new antibiotics
Anti-inflammatory EffectsInhibition of COX enzymes; potential NSAID development
Pain ManagementTRPV1 antagonism; implications for chronic pain therapies

Mechanism of Action

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparison

Compound Name Structure Key Features Molecular Formula Key Applications Reference
Methyl 2-[4-(Methylsulfonamido)phenyl]acetate Para-methylsulfonamido phenylacetate C₁₀H₁₃NO₅S Allosteric modulators, material science
Methyl 2-(4-(methylsulfonamido)phenoxy)acetate (Compound 27) Phenoxy linker instead of direct phenyl attachment C₁₀H₁₃NO₅S SAR studies for biological activity
Methyl 2-((4-(4-bromobenzamido)-1-methoxynaphthalen-2-yl)thio)acetate (48v) Naphthalene core, bromobenzamide substituent C₂₁H₁₈BrNO₄S Kinase inhibitor synthesis
Propyl 2-(4-methylbenzenesulfonamido)benzoate Propyl ester, benzoate backbone C₁₇H₁₉NO₄S Biological property exploration
Methyl 2-(benzenesulfonamido)acetate Benzene sulfonamido group, no phenyl ring C₉H₁₁NO₄S Sulfur-containing heterocyclic synthesis

Key Observations:

Backbone Flexibility : Unlike naphthalene-based analogues (e.g., 48v), the target compound’s phenylacetate structure offers simpler synthetic routes and lower molecular weight, enhancing solubility .

Ester Group Impact : Methyl esters (target compound) provide higher metabolic stability compared to propyl esters (e.g., ), which may degrade faster in vivo.

Key Observations:

  • The target compound’s synthesis achieves a high yield (90%) due to straightforward sulfonylation, whereas naphthalene derivatives require multi-step coupling (lower yields: 41–66%) .
  • Recrystallization in methanol (e.g., ) is a common purification step for sulfonamides, ensuring >95% purity.

Table 3: Solubility and Stability Data

Compound Solubility (DMSO) Stability Purity Reference
This compound 10 mM (clear solution at 37°C) Stable at -80°C for 6 months >97%
Methyl 2-(4-(methylsulfonamido)phenoxy)acetate Not reported Not reported >90%
48w (Chlorophenyl derivative) Low solubility in aqueous buffers Stable at RT for 1 week 41%

Key Observations:

  • The target compound’s DMSO solubility (10 mM) surpasses chlorophenyl analogues (e.g., 48w), making it preferable for in vitro assays .
  • Stability at -80°C ensures long-term usability, critical for pharmaceutical research .

Biological Activity

Methyl 2-[4-(Methylsulfonamido)phenyl]acetate (CAS No. 57486-70-1) is a compound of interest due to its diverse biological activities. This article explores its mechanisms of action, pharmacological effects, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₀H₁₃NO₄S
  • Molecular Weight : 243.28 g/mol
  • LogP : 1.93 (indicating moderate lipophilicity)

This compound exhibits its biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in inflammatory processes. Its selectivity for COX-2 over COX-1 suggests a potential for reduced gastrointestinal side effects compared to traditional NSAIDs like indomethacin .
  • Antimicrobial Activity : Studies indicate that this compound possesses significant antibacterial properties against various strains, including MRSA, E. coli, K. pneumoniae, and A. baumannii. The minimal inhibitory concentrations (MIC) for these bacteria are comparable to established antibiotics .
  • Cellular Mechanisms : At the cellular level, the compound interacts with key proteins and enzymes, influencing pathways related to inflammation and cell proliferation. It can alter gene expression linked to apoptosis and cell cycle regulation.

Biological Activity Overview

The following table summarizes the biological activities reported for this compound:

Activity Description Reference
Anti-inflammatory Inhibits COX-2 with IC50 values ranging from 0.10 to 0.31 µM; selective over COX-1
Antibacterial Effective against MRSA, E. coli, K. pneumoniae, P. aeruginosa with growth inhibition rates up to 97%
Anticancer Exhibits antiproliferative effects in various cancer cell lines; specific mechanisms under investigation

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Antimicrobial Efficacy Study :
    • A study evaluated the antibacterial properties of various derivatives, including this compound, showing strong activity against resistant bacterial strains with MIC values similar to ceftriaxone .
  • COX Inhibition Study :
    • In vitro assays demonstrated that this compound selectively inhibits COX-2, making it a potential candidate for developing anti-inflammatory medications with fewer side effects compared to traditional NSAIDs .
  • Toxicology Assessment :
    • Dosage studies in animal models indicated that while lower doses exhibit therapeutic benefits, higher doses could lead to hepatotoxicity and nephrotoxicity, emphasizing the need for careful dosage management in therapeutic applications.

Pharmacokinetics and Metabolism

The pharmacokinetic profile of this compound suggests good bioavailability due to its moderate lipophilicity (LogP = 1.93). The compound is expected to be metabolized primarily through hepatic pathways, with potential interactions with cytochrome P450 enzymes influencing its efficacy and safety profile.

Q & A

Q. What are the standard synthetic routes for Methyl 2-[4-(Methylsulfonamido)phenyl]acetate, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : The compound can be synthesized via sulfonamide coupling reactions. A representative method involves reacting 4-aminophenylacetic acid derivatives with methylsulfonyl chloride in the presence of a base (e.g., triethylamine) to form the sulfonamide intermediate, followed by esterification with methanol under acidic conditions . Optimization strategies include:
  • Temperature Control : Maintaining 0–5°C during sulfonylation to minimize side reactions.
  • Catalyst Use : Employing DMAP (4-dimethylaminopyridine) to enhance esterification efficiency.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) to isolate the product with ≥95% purity.
    Yield improvements (e.g., from 70% to 85%) are achievable by adjusting stoichiometric ratios and reaction times .

Q. How is this compound characterized to confirm structural integrity and purity?

  • Methodological Answer : Key analytical techniques include:
  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify substituent positions (e.g., methylsulfonamido group at δ 2.96 ppm for 1^1H and δ 38.7 ppm for 13^13C) .
  • HRMS : High-resolution mass spectrometry for exact mass confirmation (e.g., calculated m/z 259.0514 for C10_{10}H13_{13}NO5_5S) .
  • HPLC : Purity assessment using reverse-phase columns (C18, acetonitrile/water gradient) with UV detection at 254 nm .

Q. What are the stability and storage requirements for this compound in long-term studies?

  • Methodological Answer : The compound is stable for ≥5 years when stored at –20°C in airtight, light-resistant containers. Degradation risks include hydrolysis of the ester group under humid conditions. Stability testing via:
  • Accelerated Aging : Thermal stress tests (40°C/75% RH for 6 months) with periodic HPLC analysis to monitor decomposition .
  • Lyophilization : For aqueous solutions, freeze-drying preserves integrity .

Advanced Research Questions

Q. How can structural modifications of this compound enhance its biological activity, and what computational tools support this design?

  • Methodological Answer : Modifications such as replacing the methyl ester with a propyl group or introducing electron-withdrawing substituents (e.g., trifluoromethoxy) can alter bioavailability and target binding . Computational approaches include:
  • Docking Studies : Using AutoDock Vina to predict interactions with enzymes (e.g., cytochrome P450 isoforms) .
  • QSAR Modeling : Correlating substituent electronic parameters (Hammett σ) with activity trends .
    Example: Propyl analogs showed 2.3-fold higher binding affinity in allosteric modulator assays .

Q. How do conflicting spectral data (e.g., NMR shifts) arise in derivatives of this compound, and how can they be resolved?

  • Methodological Answer : Discrepancies often stem from:
  • Solvent Effects : CDCl3_3 vs. DMSO-d6_6 can cause δ variations up to 0.5 ppm.
  • Tautomerism : Keto-enol tautomerism in acetoacetate derivatives may produce split peaks .
    Resolution strategies:
  • Variable Temperature NMR : To identify dynamic equilibria.
  • 2D NMR (COSY, HSQC) : For unambiguous assignment of coupled protons and carbons .

Q. What metabolic pathways involve this compound, and how do hydroxylation sites impact enzyme inhibition?

  • Methodological Answer : Primary metabolism occurs via hepatic CYP3A4/2D6-mediated hydroxylation at the phenyl ring or sulfonamide group. Hydroxylation at the 4-position increases inhibitory effects on:
  • CYP2C9 : IC50_{50} reduced from 12 µM (parent) to 4.5 µM (4-hydroxy metabolite) .
    Experimental validation:
  • Microsomal Incubations : Human liver microsomes + NADPH, analyzed via LC-MS/MS .
  • Probe Substrates : Use of diclofenac (CYP2C9) and dextromethorphan (CYP2D6) to quantify inhibition .

Q. What crystallographic challenges arise in resolving the structure of sulfonamide-containing derivatives, and how are they addressed?

  • Methodological Answer : Common issues include:
  • Disorder in Sulfonamide Groups : Due to rotational flexibility around the S–N bond.
  • Weak Diffraction : Caused by non-crystallinity in ester-linked compounds.
    Solutions:
  • Cryocrystallography : Data collection at 100 K to improve resolution .
  • Hirshfeld Surface Analysis : To identify intermolecular interactions (e.g., C–H···O) stabilizing the lattice .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 2-[4-(Methylsulfonamido)phenyl]acetate
Reactant of Route 2
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Methyl 2-[4-(Methylsulfonamido)phenyl]acetate

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